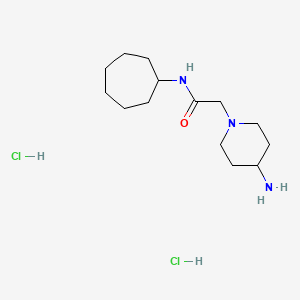
2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride is a useful research compound. Its molecular formula is C14H29Cl2N3O and its molecular weight is 326.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in the design of drugs .
Mode of Action
It has been noted that compounds with a piperidine moiety can develop stable hydrophobic interactions with their target’s catalytic pocket . This interaction could potentially alter the function of the target, leading to therapeutic effects.
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological and pharmacological activities
Result of Action
It’s worth noting that piperidine derivatives have been associated with a variety of biological and pharmacological activities .
生物活性
2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride, a compound with potential therapeutic applications, has garnered attention due to its biological activity profile. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₀H₂₁Cl₂N₃O
- Molecular Weight : 270.20 g/mol
- CAS Number : 1172357-47-9
The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Research indicates that it may act as a modulator for several neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Key Mechanisms:
- Receptor Modulation : The compound is believed to interact with neurotransmitter receptors, influencing synaptic transmission.
- Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases such as VEGFR-2 and Abl, which are crucial in cancer and other diseases .
- Apoptotic Pathways : Induction of apoptosis in cancer cell lines has been observed, suggesting a potential role in cancer therapy.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
These findings suggest that structural analogs may exhibit significant anti-cancer properties, indicating a promising avenue for further research on this compound.
Case Studies
A notable case study examined the effects of related piperidine derivatives on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards specific targets.
Case Study Highlights:
- Objective : To evaluate the cytotoxic effects of piperidine derivatives.
- Methodology : In vitro assays were conducted on multiple cancer cell lines.
- Results : Certain derivatives showed enhanced potency against target kinases, leading to increased apoptosis rates in malignant cells.
特性
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-cycloheptylacetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O.2ClH/c15-12-7-9-17(10-8-12)11-14(18)16-13-5-3-1-2-4-6-13;;/h12-13H,1-11,15H2,(H,16,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRNYRSMHZFJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













